1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring. This compound is notable for its propyl group at the 1-position and an amine group at the 5-position of the benzimidazole structure. The dihydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and medicinal chemistry .
The synthesis of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride typically involves a multi-step process:
The reaction conditions may include:
The molecular structure of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride features:
The structural formula can be represented as follows:
The InChI Key for this compound is RYSRNDXBRFUWPK-UHFFFAOYSA-N .
1-Propyl-1H-benzimidazol-5-amine dihydrochloride can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole structure allows it to bind effectively to active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways are context-dependent and vary based on application .
1-Propy-l1H-benzimidazol-5-amino dihydrochloride has several scientific uses:
Additionally, it is explored in materials science as a catalyst in various chemical reactions due to its unique structural properties .
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to an imidazole ring. This heterocyclic system serves as a structural isostere of naturally occurring purine nucleotides, enabling diverse biological interactions [2] [4]. The core's pharmacophore versatility allows substitutions at multiple positions (N1, C2, C5, C6), facilitating tailored molecular designs for specific therapeutic targets [2] [8]. Benzimidazole-based drugs span anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihypertensives (e.g., telmisartan), collectively accounting for >20 clinically approved agents [4] [8]. Their dominance in drug discovery stems from balanced physicochemical properties—moderate lipophilicity, aqueous solubility in salt forms, and membrane permeability—enabling engagement with enzymes, receptors, and nucleic acids [4].
The therapeutic journey of benzimidazoles began in 1944 with the discovery of vitamin B₁₂'s 5,6-dimethylbenzimidazole moiety, revealing the scaffold's biological relevance [4]. Thiabendazole (1961) marked the first commercial anthelmintic benzimidazole, establishing the N1-unsubstituted motif's efficacy against parasites [2] [8]. The 1970s–1980s witnessed strategic N1-alkylation innovations: Omeprazole (1979) emerged from substituting N1 with methoxy groups, demonstrating proton pump inhibition via acid-triggered rearrangement [2] [4]. Concurrently, albendazole incorporated a propylthio group at C2, enhancing broad-spectrum antiparasitic activity [8].
Table 1: Milestone Benzimidazole Drugs and Structural Innovations
Drug (Approval Year) | N-Substitution | Therapeutic Use | Structural Innovation |
---|---|---|---|
Thiabendazole (1961) | None | Anthelmintic | Unsubstituted N1 position |
Omeprazole (1979) | Methoxyalkyl | Antiulcer (PPI) | N1 alkylation enabling acid activation |
Albendazole (1982) | Propylthio at C2 | Broad-spectrum anthelmintic | C2 thioether with carbamate |
Telmisartan (1999) | N1-biphenylmethyl | Antihypertensive (ARB) | Biphenyltetrazole at C2 |
Recent decades shifted focus toward N1-alkyl/aryl derivatives for oncology and antiviral applications. Benzimidazole hybrids now dominate kinase inhibitor pipelines (e.g., US Patent US20150336967A1), leveraging N1-propyl groups for enhanced target affinity [4] [8]. This evolution underscores a transition from antiparasitics to precision therapeutics via deliberate N-functionalization [4] [8].
N1-Alkylation fundamentally alters benzimidazole pharmacology by modulating electronic distribution, lipophilicity, and conformational stability. The N1 nitrogen’s pKₐ (~5.6 for conjugate acid) permits protonation under physiological conditions, while alkylation eliminates tautomerism, locking the scaffold in a single tautomeric form [2] [9]. In 1-propyl-1H-benzimidazol-5-amine dihydrochloride (C₁₀H₁₅Cl₂N₃, MW 248.15 g/mol), the propyl chain at N1 enhances:
Table 2: Pharmacological Profile of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride
Biological Activity | Cell Line/Model | Key Metric | Mechanistic Insight |
---|---|---|---|
Antiproliferative | MCF-7 breast cancer | IC₅₀ = 18.2 μM | Caspase-3/7 activation, apoptosis induction |
Antiproliferative | A549 lung cancer | IC₅₀ = 22.7 μM | Mitochondrial membrane depolarization |
Topoisomerase I Inhibition | Enzyme assay | IC₅₀ = 16 μM | DNA relaxation blockade |
DNA Binding Affinity | AT-rich sequences | ΔTₘ = +8°C | Minor groove stabilization |
Synthetic routes exploit N-alkylation as a key step:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7